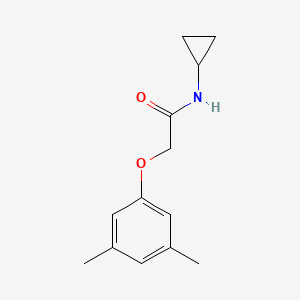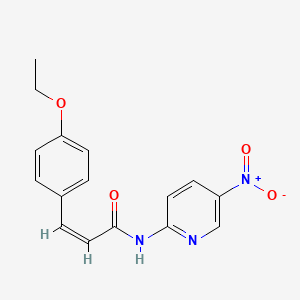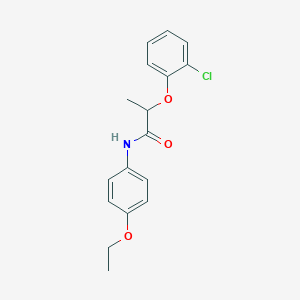
2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide, also known as propanil, is an herbicide widely used in agriculture to control weeds in rice paddies, cotton fields, and other crops. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. The chemical structure of propanil contains a chlorophenoxy group and a dichlorobenzyl group, which are responsible for its herbicidal activity.
Mecanismo De Acción
Propanil works by inhibiting photosynthesis in plants, specifically by blocking the electron transport chain in chloroplasts. This results in the accumulation of reactive oxygen species, leading to oxidative stress and ultimately, plant death.
Biochemical and Physiological Effects:
Propanil has been shown to have toxic effects on non-target organisms, including humans and animals. In humans, exposure to 2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide has been associated with skin and eye irritation, respiratory problems, and neurological effects. In animals, 2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide has been shown to cause liver and kidney damage, as well as reproductive and developmental effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanil is a widely used herbicide, and its effects on plants and the environment have been extensively studied. Its use in lab experiments allows for the investigation of its mode of action and the development of new herbicides with similar properties. However, its toxic effects on non-target organisms limit its use in certain experiments, and precautions should be taken to minimize exposure.
Direcciones Futuras
Future research on 2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide should focus on developing safer and more effective herbicides with similar modes of action. This could involve the synthesis of new compounds with improved selectivity and reduced toxicity. Additionally, research should be conducted on the environmental fate and transport of 2-(2-chlorophenoxy)-N-(3,4-dichlorobenzyl)propanamide, as well as its effects on non-target organisms in different ecosystems.
Aplicaciones Científicas De Investigación
Propanil has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. However, its use has also been associated with environmental pollution, as it can contaminate surface and groundwater.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[(3,4-dichlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c1-10(22-15-5-3-2-4-13(15)18)16(21)20-9-11-6-7-12(17)14(19)8-11/h2-8,10H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDABUKKWBOVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dimethylphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide](/img/structure/B4278063.png)
![isopropyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278073.png)
![N-(4-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4278076.png)
![N-1-adamantyl-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4278078.png)
![2-(4-tert-butylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4278091.png)
![2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4278093.png)

![6-({[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278113.png)

![4-({[2-(2-chlorophenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4278139.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B4278149.png)

![4-tert-butyl-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4278168.png)
![dimethyl 2-{[2-(2-chlorophenoxy)propanoyl]amino}terephthalate](/img/structure/B4278172.png)